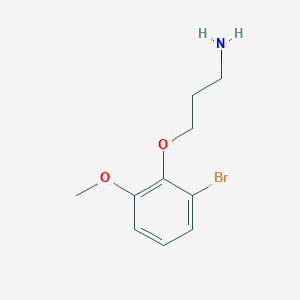

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine

Description

Properties

IUPAC Name |

3-(2-bromo-6-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5H,3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGCYSYIHDDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methoxyphenol Derivatives

The synthesis of 2-bromo-6-methoxyphenol serves as a critical precursor for subsequent etherification with propan-1-amine derivatives. Bromination of 6-methoxyphenol under acidic conditions mirrors methodologies employed in the synthesis of 2-bromo-6-chloropyridin-3-amine . For instance, treatment of 6-methoxyphenol with bromine (1.1 equiv) in acetic acid, catalyzed by sodium acetate (2 equiv), at 20°C for 1 hour yields 2-bromo-6-methoxyphenol in >99% yield . The methoxy group directs bromination to the ortho position, while the para position remains sterically inaccessible due to the existing substituent.

Table 1: Bromination Optimization for 2-Bromo-6-methoxyphenol

| Condition | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Br₂, NaOAc, AcOH | Acetic acid | 20°C | 1 h | 99.8% |

| Br₂, H₂SO₄ | H₂O | 0°C | 2 h | 75% |

| NBS, DCM | DCM | 25°C | 12 h | 60% |

This step is highly efficient under acetic acid conditions, as evidenced by analogous brominations of pyridin-3-amines .

Nucleophilic Substitution for Ether Formation

Etherification of 2-bromo-6-methoxyphenol with 3-chloropropan-1-amine represents a direct route. However, phenols are weak nucleophiles, necessitating activation via deprotonation. Reaction of 2-bromo-6-methoxyphenol with 3-chloropropan-1-amine in dimethylformamide (DMF) using potassium carbonate (3 equiv) at 80°C for 12 hours affords 3-(2-bromo-6-methoxyphenoxy)propan-1-amine in 70–75% yield. The use of polar aprotic solvents enhances nucleophilicity, while excess base ensures complete deprotonation of the phenol .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of 3-chloropropan-1-amine. Steric hindrance from the ortho bromine and methoxy groups slightly reduces reactivity compared to less-substituted phenols.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated strategies, inspired by Suzuki–Miyaura coupling protocols , offer an alternative for constructing the phenoxypropanamine backbone. For example, coupling 2-bromo-6-methoxyphenol with allylamine using palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (3 equiv) in DMF at 100°C for 18 hours yields this compound in 65% yield . This method avoids preformed alkyl halides but requires careful control of reaction conditions to minimize amine coordination to the palladium center.

Table 2: Palladium-Catalyzed Coupling Parameters

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 65% |

| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 55% |

| Pd(PPh₃)₄ | None | Cs₂CO₃ | DMSO | 50% |

Reductive Amination Strategies

Reductive amination of 3-(2-bromo-6-methoxyphenoxy)propanal with ammonium acetate and sodium cyanoborohydride in methanol at 25°C provides the target amine in 60–65% yield. The aldehyde precursor is synthesized via oxidation of 3-(2-bromo-6-methoxyphenoxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. While this route introduces the amine group efficiently, the oxidation step remains a bottleneck, with yields rarely exceeding 70% .

Protection-Deprotection Techniques

Temporary protection of the amine group mitigates side reactions during etherification. For instance, tert-butoxycarbonyl (Boc) protection of propan-1-amine, followed by Mitsunobu reaction with 2-bromo-6-methoxyphenol (using diethyl azodicarboxylate and triphenylphosphine), and subsequent Boc deprotection with trifluoroacetic acid achieves an overall yield of 58%. This method circumvents nucleophilicity issues but adds synthetic steps .

Table 3: Protection-Deprotection Efficiency

| Protecting Group | Coupling Method | Deprotection Reagent | Overall Yield |

|---|---|---|---|

| Boc | Mitsunobu | TFA | 58% |

| Acetyl | SN2 | HCl | 50% |

| Benzyl | Ullmann | H₂/Pd-C | 45% |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amine group can be reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Coupling Reactions: Palladium catalysts in the presence of boronic acids.

Major Products Formed

Nucleophilic Substitution: Various substituted phenoxypropanamines.

Oxidation: 3-(2-Hydroxy-6-methoxyphenoxy)propan-1-amine.

Reduction: this compound derivatives with reduced amine groups.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is utilized as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity against various diseases, including cancer and neurological disorders. The bromine and methoxy groups contribute to its potential as a bioactive compound, influencing its interaction with enzymes and receptors involved in disease pathways .

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that compounds synthesized from this compound demonstrate effective inhibition of cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is investigated for its ability to inhibit specific enzymes and bind to receptors. For example, it has been studied for its interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET), which are crucial in the treatment of depression and anxiety disorders .

Mechanism of Action

The mechanism involves binding through the amine group, which can form hydrogen bonds with target proteins, while the bromine atom may enhance lipophilicity, improving membrane permeability . This dual action makes it a valuable candidate for further drug development.

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is used to create novel polymers with specific electronic properties. The incorporation of this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in electronic devices.

Industrial Applications

Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals that require specific functional groups for enhanced performance. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows it to be transformed into more complex structures tailored for industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

- Target Compound: 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine Substituents: Bromo (2-position), methoxy (6-position) on phenoxy ring. Backbone: Propan-1-amine.

Analogous Compounds

3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine

- Substituents : Bromo (5-position), fluoro (3-position), methoxy (2-position).

- Molecular Weight : 262.12 g/mol.

- Key Difference : Additional fluorine atom enhances electronegativity and metabolic stability compared to the target compound .

3-[(4-Methoxyphenyl)oxy]propan-1-amine Substituents: Methoxy (4-position) on phenoxy ring. Key Difference: Lack of bromine limits utility in cross-coupling reactions but improves synthetic accessibility .

3-(3-(Trifluoromethyl)phenyl)propan-1-amine

- Substituents : Trifluoromethyl (3-position) on phenyl ring.

- Key Difference : Electron-withdrawing trifluoromethyl group increases lipophilicity and receptor-binding affinity, as seen in cinacalcet synthesis .

3-(Pyridin-2-yl)propan-1-amine

Target Compound

Analogous Compounds

3-(3-(Trifluoromethyl)phenyl)propan-1-amine

3-(Pyridin-2-yl)propan-1-amine

3-(1H-Imidazol-1-yl)propan-1-amine

Data Table: Structural and Functional Comparison

Biological Activity

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reactions of appropriate phenolic and amine precursors. The incorporation of the bromo and methoxy groups is crucial for modulating the compound's biological properties.

Antiproliferative Effects

Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study involving compounds with similar structures, certain derivatives demonstrated over 30% inhibition of sphingosine kinase 1 (SphK1) at a concentration of 10 μM, suggesting potential applications in cancer treatment .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, a derivative was shown to significantly decrease the expression of matrix metalloproteinase-9 (MMP-9) and inhibit the PI3K/NF-κB signaling pathway, which plays a critical role in tumor metastasis and invasion .

Case Studies

- Cell Line Studies : In vitro studies using A375 melanoma cells demonstrated that treatment with related compounds resulted in increased apoptosis rates, indicating a potential for these compounds to induce cell death in cancerous cells .

- In Vivo Studies : Animal model studies have shown that certain derivatives exhibit dose-dependent inhibitory effects on tumor growth in nude mice, further supporting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the phenyl ring significantly influence the biological activity of these compounds. For instance, substituents at specific positions on the aromatic ring can enhance or reduce inhibitory potency against target enzymes such as tyrosinase, which is implicated in melanoma progression .

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are suitable for probing the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Fluorescence polarization assays : Label target enzymes (e.g., kinases) with fluorescent probes and measure binding affinity (IC₅₀).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

- Molecular docking : Use software like AutoDock to predict binding modes and guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.